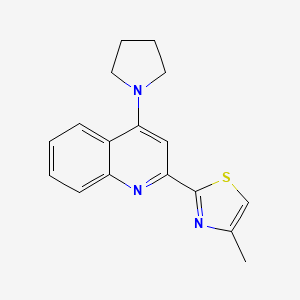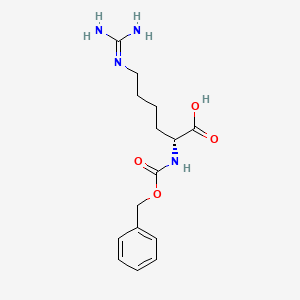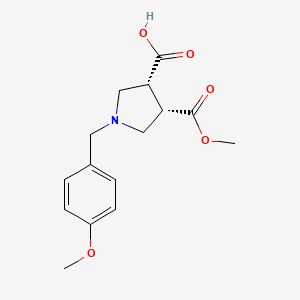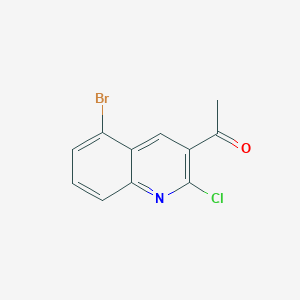![molecular formula C21H18O B11837805 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)
2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a biphenyl structure through an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 4-bromobiphenyl with ethyl magnesium bromide, followed by the addition of benzaldehyde, can yield the desired compound . The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to prevent side reactions .
Industrial Production Methods
Industrial production of 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzoic acid.
Reduction: 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure may also interact with hydrophobic regions of biomolecules, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single benzene ring.
4-Biphenylcarboxaldehyde: A biphenyl derivative with an aldehyde group directly attached to the biphenyl structure.
2-Ethylbenzaldehyde: An aldehyde with an ethyl group attached to the benzene ring.
Uniqueness
2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde is unique due to its combination of a biphenyl structure with an ethyl linker and an aldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C21H18O |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-[2-(4-phenylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C21H18O/c22-16-21-9-5-4-8-19(21)13-10-17-11-14-20(15-12-17)18-6-2-1-3-7-18/h1-9,11-12,14-16H,10,13H2 |
InChI-Schlüssel |
HJPVSRRMBLCXFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)






![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)




![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)
